(5-Bromo-1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
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Overview
Description
(5-Bromo-1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C4H7BrN4·2HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-methyl-1,2,4-triazol-3-yl)methanamine typically involves the bromination of 1-methyl-1,2,4-triazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The resulting 5-bromo-1-methyl-1,2,4-triazole is then reacted with formaldehyde and ammonium chloride to form the methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1-methyl-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazoles, while oxidation reactions can produce triazole N-oxides.
Scientific Research Applications
(5-Bromo-1-methyl-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (5-Bromo-1-methyl-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: A closely related compound with similar chemical properties.
5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole: Another derivative with a methoxymethyl group instead of a methanamine group.
3-Bromo-5-methyl-1H-1,2,4-triazole: A compound with a bromine atom at a different position on the triazole ring.
Uniqueness
(5-Bromo-1-methyl-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4.2ClH/c1-9-4(5)7-3(2-6)8-9;;/h2,6H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWNAHLBVZCKRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CN)Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrCl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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